molecular formula C18H18N4 B4959341 5-{3-[1-(cyclobutylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine

5-{3-[1-(cyclobutylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine

Cat. No. B4959341
M. Wt: 290.4 g/mol
InChI Key: POEXGINWISCQEX-UHFFFAOYSA-N
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Description

5-{3-[1-(cyclobutylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine, also known as CBMP, is a chemical compound that has been studied extensively for its potential use in scientific research. It is a pyrimidine-based compound that has shown promise in a variety of applications, including as a tool for studying biological processes and as a potential therapeutic agent. In

Scientific Research Applications

5-{3-[1-(cyclobutylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine has been used in a variety of scientific research applications, including as a tool for studying protein-protein interactions, as a fluorescent probe for imaging cellular processes, and as a potential therapeutic agent for cancer and other diseases. Its ability to selectively bind to specific proteins and its fluorescent properties make it a valuable tool for studying complex biological processes.

Mechanism of Action

5-{3-[1-(cyclobutylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine works by selectively binding to specific proteins, which can affect their function and activity. Its structure allows it to interact with proteins in a unique way, which makes it a valuable tool for studying protein-protein interactions. Its fluorescent properties also make it useful for imaging cellular processes.
Biochemical and Physiological Effects
5-{3-[1-(cyclobutylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine has been shown to have a variety of biochemical and physiological effects, depending on the specific proteins it interacts with. It has been shown to inhibit the activity of certain enzymes, and to induce cell death in cancer cells. Its effects on other biological processes are still being studied.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-{3-[1-(cyclobutylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine is its ability to selectively bind to specific proteins, which makes it a valuable tool for studying complex biological processes. Its fluorescent properties also make it useful for imaging cellular processes. However, its use in lab experiments is limited by its high cost and the difficulty of synthesizing it in large quantities.

Future Directions

There are many potential future directions for research on 5-{3-[1-(cyclobutylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Its ability to selectively bind to specific proteins could make it a valuable tool for developing targeted therapies. Other potential future directions include further studies on its mechanism of action and its effects on other biological processes.

Synthesis Methods

The synthesis method for 5-{3-[1-(cyclobutylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine involves a multi-step process that begins with the preparation of 3-(1-(cyclobutylmethyl)-1H-pyrazol-3-yl)phenylboronic acid. This compound is then reacted with 2-chloro-4,6-dimethylpyrimidine to yield 5-{3-[1-(cyclobutylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine. The synthesis method has been optimized to produce high yields of 5-{3-[1-(cyclobutylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine with high purity.

properties

IUPAC Name

5-[3-[1-(cyclobutylmethyl)pyrazol-3-yl]phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4/c1-3-14(4-1)12-22-8-7-18(21-22)16-6-2-5-15(9-16)17-10-19-13-20-11-17/h2,5-11,13-14H,1,3-4,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEXGINWISCQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=CC(=N2)C3=CC(=CC=C3)C4=CN=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{3-[1-(cyclobutylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine

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